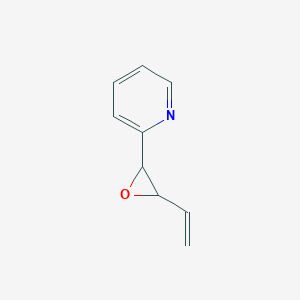
Pyridine, 2-(3-ethenyloxiranyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Vinyl-2-oxiranyl)pyridine is a compound that belongs to the class of oxiranyl-pyridines. These compounds are characterized by the presence of an epoxide ring fused to a pyridine ring. The vinyl group attached to the epoxide ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Vinyl-2-oxiranyl)pyridine typically involves the reaction of 2-vinylpyridine with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
Industrial production of 2-(3-Vinyl-2-oxiranyl)pyridine can be achieved through a one-step process involving the reaction of 2-picoline and formaldehyde under acidic conditions. This method is advantageous due to its simplicity and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Vinyl-2-oxiranyl)pyridine undergoes various types of chemical reactions, including:
Epoxide Ring Opening: This reaction can be catalyzed by acids, bases, or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Substitution Reactions: The vinyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Epoxide Ring Opening: Chiral primary amines, Sc(OTf)3/diisopropylethylamine, at 80°C for 7 days.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
β-Amino Alcohols: Formed from the epoxide ring opening with chiral amines.
Ketones and Alcohols: Formed from oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
2-(3-Vinyl-2-oxiranyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of chiral ligands and catalysts.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Vinyl-2-oxiranyl)pyridine involves the interaction of its epoxide ring with various nucleophiles. The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. The vinyl group can also participate in addition reactions, further expanding the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxiranyl-pyridine: Similar structure but lacks the vinyl group.
2-Vinylpyridine: Lacks the epoxide ring.
Styrene Oxide: Contains an epoxide ring but lacks the pyridine ring.
Uniqueness
2-(3-Vinyl-2-oxiranyl)pyridine is unique due to the presence of both an epoxide ring and a vinyl group attached to a pyridine ring. This combination of functional groups makes it highly versatile for various chemical reactions and applications .
Propriétés
Numéro CAS |
119883-70-4 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2 |
Clé InChI |
KQZCYCFEWMAJBR-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CC=CC=N2 |
SMILES canonique |
C=CC1C(O1)C2=CC=CC=N2 |
Synonymes |
Pyridine, 2-(3-ethenyloxiranyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















